molecular formula C6H10ClN3 B3271060 1,2,4-Benzenetriamine, hydrochloride (1:3) CAS No. 5393-58-8

1,2,4-Benzenetriamine, hydrochloride (1:3)

Cat. No.: B3271060
CAS No.: 5393-58-8
M. Wt: 159.62 g/mol
InChI Key: YBZUKWAMZWDJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Benzenetriamine, hydrochloride (1:3) is an organic compound known for its unique chemical properties and applications. It is also referred to as 1,2,4-triaminobenzene dihydrochloride. This compound is characterized by the presence of three amino groups attached to a benzene ring, making it a triamine. The hydrochloride form indicates that it is combined with hydrochloric acid, resulting in a salt form that enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Benzenetriamine, hydrochloride (1:3) is typically synthesized through the reduction of nitrobenzene derivatives. One common method involves dissolving nitrobenzene in hydrochloric acid and adding reducing agents such as sodium sulfite or ferrous sulfide. The reaction is carried out at an appropriate temperature to yield the desired product .

Industrial Production Methods

Industrial production of 1,2,4-benzenetriamine, hydrochloride (1:3) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and controlled environments to ensure the purity and yield of the compound. The final product is often crystallized and purified to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzenetriamine, hydrochloride (1:3) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium sulfite, ferrous sulfide.

    Oxidizing Agents: Nitric acid, hydrogen peroxide.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

1,2,4-Benzenetriamine, hydrochloride (1:3) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-benzenetriamine, hydrochloride (1:3) involves its ability to donate electrons due to the presence of amino groups. This property makes it an effective reducing agent. The compound can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Benzenetriamine: Another triamine with amino groups at different positions on the benzene ring.

    1,2,3-Benzenetriamine: Similar structure but with amino groups in adjacent positions.

    1,2,4,5-Benzenetetramine: Contains four amino groups on the benzene ring.

Uniqueness

1,2,4-Benzenetriamine, hydrochloride (1:3) is unique due to its specific arrangement of amino groups, which imparts distinct chemical properties and reactivity. This arrangement allows for selective reactions and applications that are not possible with other triamines .

Properties

IUPAC Name

benzene-1,2,4-triamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,7-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZUKWAMZWDJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

615-47-4
Details Compound: 1,2,4-Benzenetriamine, hydrochloride (1:2)
Record name 1,2,4-Benzenetriamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50968722
Record name Benzene-1,2,4-triamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5393-58-8
Record name 1,2,4-Benzenetriamine, hydrochloride (1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5393-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC4739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene-1,2,4-triamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Benzenetriamine, hydrochloride (1:3)
Reactant of Route 2
1,2,4-Benzenetriamine, hydrochloride (1:3)
Reactant of Route 3
1,2,4-Benzenetriamine, hydrochloride (1:3)
Reactant of Route 4
1,2,4-Benzenetriamine, hydrochloride (1:3)
Reactant of Route 5
1,2,4-Benzenetriamine, hydrochloride (1:3)
Reactant of Route 6
1,2,4-Benzenetriamine, hydrochloride (1:3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.